1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Brand Name: Vulcanchem
CAS No.: 536697-79-7
VCID: VC0109532
InChI: InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3
SMILES: CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol

1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene

CAS No.: 536697-79-7

Reference Standards

VCID: VC0109532

Molecular Formula: C19H26O2

Molecular Weight: 286.4 g/mol

1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene - 536697-79-7

CAS No. 536697-79-7
Product Name 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
IUPAC Name 1,3-dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Standard InChI InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3
Standard InChIKey ICHJMVMWPKLUKT-JKSUJKDBSA-N
SMILES CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
Canonical SMILES CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
Appearance Assay:≥95%A solution in methyl acetate
Synonyms 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene_x000B_
PubChem Compound 21055524
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator